molecular formula C13H16N4O2S B2452893 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2097919-19-0

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2452893
CAS No.: 2097919-19-0
M. Wt: 292.36
InChI Key: CAEHCYZRMBESSS-UHFFFAOYSA-N
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Description

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is then introduced via sulfonylation reactions using sulfonyl chlorides. Finally, the triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism by which 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. For instance, in cancer research, it has been shown to destabilize tubulin, a protein critical for cell division, thereby inhibiting cell proliferation . The compound may also interact with other cellular pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: shares similarities with other sulfonyl azetidine and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring, sulfonyl group, and triazole ring is not commonly found in other compounds, making it a valuable subject for further research and development .

Properties

IUPAC Name

1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-11-3-2-4-12(7-11)10-20(18,19)16-8-13(9-16)17-6-5-14-15-17/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEHCYZRMBESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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